molecular formula C9H9BrFNO B1368527 2-Bromo-N-ethyl-5-fluorobenzamide CAS No. 951884-09-6

2-Bromo-N-ethyl-5-fluorobenzamide

Cat. No. B1368527
M. Wt: 246.08 g/mol
InChI Key: KLALFQDFOJUXEX-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-5-fluorobenzamide is a chemical compound with the molecular formula C9H9BrFNO . It is a derivative of benzamide, which is a type of organic compound known as N-benzylbenzamides .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-ethyl-5-fluorobenzamide consists of a benzamide moiety that is N-linked to an ethyl group . The benzamide moiety is substituted at the 2nd and 5th positions by bromine and fluorine atoms, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-N-ethyl-5-fluorobenzamide include a molecular weight of 246.08 g/mol . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . The compound has a topological polar surface area of 29.1 Ų .

Scientific Research Applications

Tumor Imaging and Diagnosis

2-Bromo-N-ethyl-5-fluorobenzamide has been explored in the field of medical imaging, particularly in tumor diagnosis. Studies have shown that certain bromo- and fluoro-benzamide derivatives, like 2-Bromo-N-ethyl-5-fluorobenzamide, are promising in identifying tumors in vivo. For instance, (Rowland et al., 2006) synthesized two bromo-radiolabeled compounds targeting the sigma2 receptor with high affinity and selectivity, showing potential in identifying breast tumors in vivo.

Antimicrobial Properties

Research has indicated the potential antimicrobial properties of certain fluorobenzamide compounds. (Desai et al., 2013) synthesized fluorobenzamides and found that compounds with a fluorine atom in the benzoyl group demonstrated significant antimicrobial activity.

Crystallography and Structural Analysis

The crystal structures of various benzamide derivatives have been analyzed to understand their molecular properties better. (Suchetan et al., 2016) reported on the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, aiding in the understanding of molecular interactions and structural properties.

Anticancer Potential

Studies have explored the potential use of benzamide derivatives in cancer treatment. (Shiue et al., 2000) investigated N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide as a potential ligand for PET imaging of breast cancer, indicating its possible application in cancer diagnosis and therapy.

Synthesis and Chemical Properties

Research has focused on the synthesis and chemical properties of bromo- and fluoro-benzamides. (Szumigala et al., 2004) developed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile, demonstrating the broad application of these compounds in chemical synthesis.

Safety And Hazards

While specific safety and hazard information for 2-Bromo-N-ethyl-5-fluorobenzamide is not available, it’s important to handle all chemical compounds with care. Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents .

properties

IUPAC Name

2-bromo-N-ethyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLALFQDFOJUXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640962
Record name 2-Bromo-N-ethyl-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-ethyl-5-fluorobenzamide

CAS RN

951884-09-6
Record name 2-Bromo-N-ethyl-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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